molecular formula C9H5BrFN B13679919 8-Bromo-3-fluoroisoquinoline

8-Bromo-3-fluoroisoquinoline

Cat. No.: B13679919
M. Wt: 226.04 g/mol
InChI Key: QLSFMXPZVPGIFN-UHFFFAOYSA-N
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Description

8-Bromo-3-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are known for their nitrogen-containing heteroaromatic structure, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the direct bromination and fluorination of isoquinoline using bromine and fluorine sources under controlled conditions. For instance, the reaction of isoquinoline with bromine in the presence of a catalyst such as iron(III) bromide can yield 8-bromoisoquinoline. Subsequent fluorination using a fluorinating agent like Selectfluor can produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalysts and optimized reaction conditions can enhance the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-fluoroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-3-fluoroisoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-3-fluoroisoquinoline is largely dependent on its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-3-fluoroisoquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the isoquinoline framework can lead to distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5BrFN

Molecular Weight

226.04 g/mol

IUPAC Name

8-bromo-3-fluoroisoquinoline

InChI

InChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H

InChI Key

QLSFMXPZVPGIFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)F

Origin of Product

United States

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